(5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one

Catalog No.
S1916665
CAS No.
480424-73-5
M.F
C12H15NO3
M. Wt
221.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-...

CAS Number

480424-73-5

Product Name

(5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one

IUPAC Name

(5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

InChI

InChI=1S/C12H15NO3/c1-9(10-5-3-2-4-6-10)13-7-11(8-14)16-12(13)15/h2-6,9,11,14H,7-8H2,1H3/t9-,11-/m1/s1

InChI Key

DLSXXQPFKFHRSW-MWLCHTKSSA-N

SMILES

CC(C1=CC=CC=C1)N2CC(OC2=O)CO

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(OC2=O)CO

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C[C@@H](OC2=O)CO

The compound (5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one is a member of the oxazolidinone class, which is characterized by a five-membered ring containing an oxygen and nitrogen atom. This specific compound features a hydroxymethyl group and a phenylethyl substituent, contributing to its structural uniqueness. Oxazolidinones are known for their diverse biological activities, particularly in the field of pharmaceuticals, where they serve as important scaffolds for drug development.

There is no scientific literature readily available on the specific mechanism of action of this compound. Oxazolidinones, in general, have been explored for various applications, including:

  • Antibacterial activity: Some oxazolidinones have shown activity against certain bacteria []. However, the specific activity of (5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidinone is unknown.
  • Other applications: Oxazolidinones have also been investigated for their potential use in anti-tumor drugs and other areas [].
  • Chiral Auxiliary: Due to the presence of two chiral centers, (5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one could potentially be used as a chiral auxiliary. Chiral auxiliaries are molecules that can be attached to a reaction intermediate to influence the stereochemistry of the final product. They are often used in organic synthesis to create enantiopure compounds, which are essential for many drugs and other pharmaceuticals [].
  • Organic Synthesis: The core structure of (5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one, a 1,3-oxazolidin-2-one ring, is a common functional group found in many biologically active molecules. This suggests that (5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one might be a useful starting material for the synthesis of more complex molecules with potential biological activity. However, further research is needed to explore this possibility.

The chemical reactivity of this compound can be explored through various types of reactions typical for oxazolidinones:

  • Nucleophilic Substitution: The nitrogen atom in the oxazolidinone ring can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of the oxazolidinone ring and formation of corresponding carboxylic acids and amines.
  • Reduction: The hydroxymethyl group can be further reduced to yield alcohols or oxidized to form aldehydes or carboxylic acids.

These reactions are facilitated by specific catalysts or reaction conditions, often involving enzymes in biological systems.

Biologically, oxazolidinones exhibit significant pharmacological activity. The compound has potential applications in antimicrobial therapies, particularly against Gram-positive bacteria. Its biological activity is largely attributed to its ability to inhibit protein synthesis by binding to the bacterial ribosome. This mechanism is similar to that of other oxazolidinones like linezolid, which is widely used in clinical settings.

The biological activity of compounds can be assessed through bioassays that measure their effects on living cells or organisms. Factors such as dose-dependency and metabolic stability are critical in determining their therapeutic potential .

Synthesis of (5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one can be achieved through several methods:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials to construct the desired stereochemistry.
  • Asymmetric Synthesis: Employing chiral catalysts or reagents to induce chirality during the formation of the oxazolidinone ring.
  • Multi-step Synthesis: Involving several chemical transformations including protection-deprotection strategies to selectively introduce functional groups such as hydroxymethyl and phenylethyl.

These methods ensure that the final product retains the desired stereochemistry and functional properties.

The compound has several potential applications:

  • Pharmaceuticals: As a precursor or lead compound for developing new antibiotics targeting resistant bacterial strains.
  • Research: In studies exploring the mechanisms of protein synthesis inhibition and antibiotic resistance.
  • Chemical Biology: As a tool for investigating cellular processes involving ribosomal function.

Interaction studies are crucial for understanding how this compound interacts with biological targets:

  • Binding Affinity: Assessing how strongly the compound binds to ribosomal sites compared to existing antibiotics.
  • Mechanism of Action: Investigating how it disrupts protein synthesis at a molecular level.
  • Toxicity Profiling: Evaluating potential side effects through cytotoxicity assays on human cell lines.

These studies help elucidate its therapeutic index and guide further drug development efforts.

Several compounds share structural similarities with (5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one, including:

Compound NameStructural FeaturesBiological Activity
LinezolidOxazolidinone core with different substituentsBroad-spectrum antibiotic
TedizolidSimilar core with additional methyl groupEffective against resistant strains
Pseudomonas-derived oxazolidinonesVariations in side chainsAntimicrobial properties

Uniqueness

The uniqueness of (5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one lies in its specific stereochemistry and functional groups, which may confer distinct pharmacological properties not present in other similar compounds. Its ability to interact with bacterial ribosomes while potentially offering a novel mechanism of action makes it a candidate for further research in antibiotic development.

XLogP3

1.2

Wikipedia

(5R)-5-(Hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one

Dates

Modify: 2023-08-16

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